molecular formula C28H54N2O4Pd B12054995 Bis(dicyclohexylamino)palladium acetate

Bis(dicyclohexylamino)palladium acetate

Cat. No.: B12054995
M. Wt: 589.2 g/mol
InChI Key: BCMDRXGEFNHZRV-UHFFFAOYSA-N
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Description

Bis(dicyclohexylamino)palladium acetate is a palladium-based compound with the molecular formula C28H52N2O4Pd. It is commonly used as a catalyst in various chemical reactions, particularly in organic synthesis. The compound is known for its stability and effectiveness in facilitating cross-coupling reactions, making it a valuable tool in the field of synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(dicyclohexylamino)palladium acetate typically involves the reaction of palladium acetate with dicyclohexylamine. The reaction is carried out under inert conditions to prevent oxidation and contamination. The general reaction scheme is as follows:

[ \text{Pd(OAc)}2 + 2 \text{C}{12}\text{H}{23}\text{N} \rightarrow \text{Pd(C}{12}\text{H}_{23}\text{N})_2(\text{OAc})_2 ]

The reaction is usually performed in an organic solvent such as dichloromethane or toluene, and the product is purified by recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically produced in bulk quantities and is available in various grades, including high-purity and ultra-high-purity forms .

Chemical Reactions Analysis

Types of Reactions

Bis(dicyclohexylamino)palladium acetate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form palladium(IV) species.

    Reduction: It can be reduced to palladium(0), which is an active catalyst in many reactions.

    Substitution: The acetate ligands can be substituted with other ligands, such as halides or phosphines.

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

    Halides: For substitution reactions.

    Phosphines: To form phosphine complexes.

    Reducing agents: Such as hydrogen gas or hydrazine for reduction reactions.

Major Products

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in cross-coupling reactions, the major products are typically biaryl compounds .

Scientific Research Applications

Bis(dicyclohexylamino)palladium acetate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of bis(dicyclohexylamino)palladium acetate involves the coordination of the palladium center with the reactants, facilitating the formation of new chemical bonds. The palladium center undergoes oxidative addition, transmetalation, and reductive elimination steps, which are key processes in cross-coupling reactions. The dicyclohexylamino ligands stabilize the palladium center and enhance its catalytic activity .

Comparison with Similar Compounds

Similar Compounds

  • Bis(triphenylphosphine)palladium dichloride
  • Palladium(II) acetate
  • Tetrakis(triphenylphosphine)palladium(0)

Uniqueness

Bis(dicyclohexylamino)palladium acetate is unique due to its high stability and effectiveness as a catalyst in various cross-coupling reactions. The dicyclohexylamino ligands provide steric hindrance, which enhances the selectivity and efficiency of the catalytic process. Compared to other palladium-based catalysts, it offers a balance of reactivity and stability, making it a versatile tool in synthetic chemistry .

Properties

Molecular Formula

C28H54N2O4Pd

Molecular Weight

589.2 g/mol

IUPAC Name

acetic acid;N-cyclohexylcyclohexanamine;palladium

InChI

InChI=1S/2C12H23N.2C2H4O2.Pd/c2*1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;2*1-2(3)4;/h2*11-13H,1-10H2;2*1H3,(H,3,4);

InChI Key

BCMDRXGEFNHZRV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.CC(=O)O.C1CCC(CC1)NC2CCCCC2.C1CCC(CC1)NC2CCCCC2.[Pd]

Origin of Product

United States

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